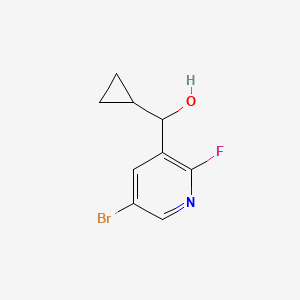
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol: is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanol moiety at the 3-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol typically involves the following steps:
Fluorination: The fluorine atom at the 2-position can be introduced using fluorinating agents like Selectfluor or diethylaminosulfur trifluoride (DAST).
Cyclopropylation: The cyclopropyl group can be attached to the methanol moiety through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and cyclopropylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Biological Research: It is used in studies to understand the interactions of pyridine derivatives with biological systems and their potential effects on cellular processes.
Industry:
Agrochemicals: The compound is explored for its potential use in the development of new agrochemical products with improved efficacy and safety profiles.
Chemical Industry: It serves as an intermediate in the production of various chemicals and materials used in different industrial applications.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to target molecules. The cyclopropyl group attached to the methanol moiety can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-3-fluoropyridin-2-yl)methanol: This compound has a similar structure but with the fluorine atom at the 3-position and the bromine atom at the 2-position.
(5-Bromo-2-chloropyridin-3-yl)methanol: This compound has a chlorine atom instead of a fluorine atom at the 2-position.
(2-Bromo-5-fluoropyridin-3-yl)methanol: This compound has the bromine and fluorine atoms at different positions on the pyridine ring.
Uniqueness: (5-Bromo-2-fluoropyridin-3-yl)(cyclopropyl)methanol is unique due to the specific arrangement of bromine, fluorine, and cyclopropyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H9BrFNO |
|---|---|
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
(5-bromo-2-fluoropyridin-3-yl)-cyclopropylmethanol |
InChI |
InChI=1S/C9H9BrFNO/c10-6-3-7(9(11)12-4-6)8(13)5-1-2-5/h3-5,8,13H,1-2H2 |
InChI-Schlüssel |
GIGBBAIFDADQDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=C(N=CC(=C2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















